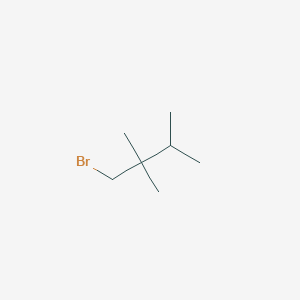

1-Bromo-2,2,3-trimethylbutane

概要

説明

1-Bromo-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by a bromine atom attached to a butane chain that is substituted with three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3-trimethylbutane can be synthesized through the bromination of 2,2,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions often include:

Temperature: Elevated temperatures to initiate the radical reaction.

Solvent: Non-polar solvents like carbon tetrachloride (CCl4) to dissolve the reactants.

Initiator: UV light or heat to generate bromine radicals.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 1-Bromo-2,2,3-trimethylbutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).

Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.

Major Products:

Substitution Reactions: Products include alcohols, nitriles, and ethers depending on the nucleophile used.

Elimination Reactions: The major product is typically 2,2,3-trimethyl-1-butene.

科学的研究の応用

Applications in Organic Synthesis

1-Bromo-2,2,3-trimethylbutane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2) makes it valuable for creating various derivatives.

Types of Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻).

- Elimination Reactions: Under basic conditions, it can form alkenes like 2,2,3-trimethyl-1-butene.

Common Reagents:

- For substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- For elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing pharmaceuticals. Its reactivity allows it to serve as an alkylating agent, which can modify biological molecules such as DNA and proteins.

Case Study:

Research has indicated that alkylating agents can lead to cytotoxic effects in cancer cells. Studies involving this compound focus on optimizing its reactivity for drug design purposes. For instance, its interaction with nucleophiles may be leveraged to create targeted therapies that selectively modify cancerous cells.

Material Science

The compound also finds applications in material science for the preparation of polymers and advanced materials. Its unique structural properties enable the creation of specialized materials with desirable characteristics.

Applications Include:

- Polymer Synthesis: Used as a building block in the formation of polymer chains.

- Surface Modifications: Employed to alter surface properties of materials for enhanced performance in various applications.

作用機序

The mechanism of action for 1-bromo-2,2,3-trimethylbutane primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. This process can be described by the following steps:

Formation of a Carbocation (SN1): The bromine atom leaves, forming a carbocation intermediate.

Nucleophilic Attack (SN2): The nucleophile directly attacks the carbon atom, displacing the bromine atom in a single step.

類似化合物との比較

1-Bromo-2,2-dimethylpropane: Similar structure but with fewer methyl groups.

2-Bromo-2-methylpropane: Another brominated alkane with a different substitution pattern.

Uniqueness: 1-Bromo-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of three methyl groups provides steric hindrance, influencing the compound’s behavior in nucleophilic substitution and elimination reactions .

生物活性

1-Bromo-2,2,3-trimethylbutane (C7H15Br) is an alkyl halide that has garnered interest in various chemical and biological studies. This compound is primarily recognized for its potential applications in organic synthesis and its reactivity in elimination and substitution reactions. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

This compound features a bromine atom attached to a branched alkyl chain. Its structure can be represented as follows:

- Molecular Weight: 179.1 g/mol

- Boiling Point: Approximately 150 °C

- Density: 1.17 g/cm³

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its toxicity, pharmacological effects, and potential applications in medicinal chemistry.

Toxicity Studies

Toxicological assessments indicate that alkyl bromides can exhibit varying degrees of toxicity depending on their structure. For this compound:

- Acute Toxicity: Studies report that exposure can lead to irritation of the skin and eyes. Inhalation may cause respiratory issues.

- Chronic Effects: Long-term exposure may result in adverse health effects such as liver damage or neurological impacts.

Pharmacological Effects

Research into the pharmacological properties of this compound has highlighted several areas of interest:

- Antimicrobial Activity: Some studies suggest that halogenated compounds possess antimicrobial properties. However, specific data on this compound remains limited.

- Potential as a Synthetic Intermediate: The compound is often used as an intermediate in the synthesis of more complex molecules that may exhibit biological activity.

Case Studies

Several case studies have explored the reactivity and biological implications of this compound:

-

Synthesis of Antiviral Agents:

- Researchers have investigated the use of this compound in synthesizing antiviral agents through nucleophilic substitution reactions.

- The findings indicated the compound's utility in creating derivatives with enhanced biological activity.

-

Reactivity in Elimination Reactions:

- A study focused on the E2 elimination mechanism showed that this compound can yield various alkenes under strong base conditions.

- This reactivity is significant for developing compounds with desired pharmacological properties.

Data Table: Summary of Biological Activity Findings

特性

IUPAC Name |

1-bromo-2,2,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXUQKSFQVMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。